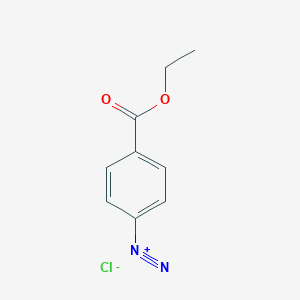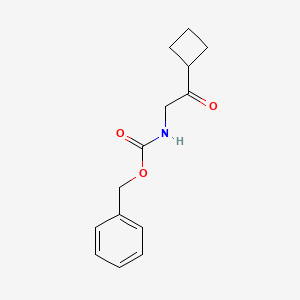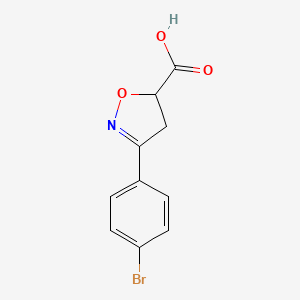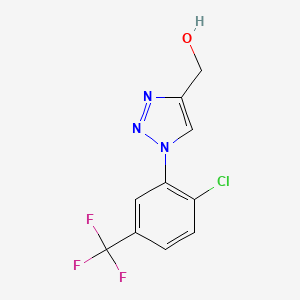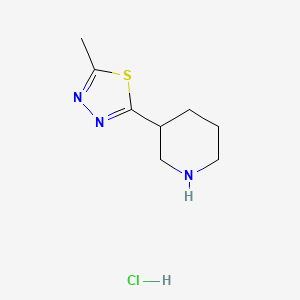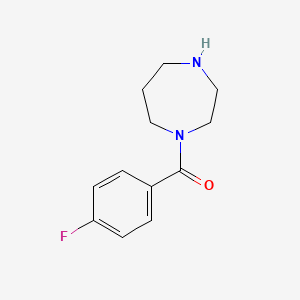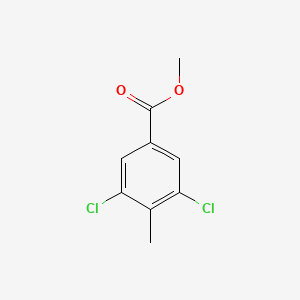![molecular formula C10H16N2O4 B3114677 Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester CAS No. 203435-40-9](/img/structure/B3114677.png)
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester
説明
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CPAE) is a compound belonging to the class of organic compounds known as carboxylic acid amides. It is a white, water-soluble solid with a molecular weight of 162.22 g/mol. CPAE is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry and pharmaceuticals.
科学的研究の応用
Enzymatic and Microbial Synthesis
Carbamic acid derivatives are utilized as intermediates in the synthesis of various pharmaceutical compounds. For instance, diastereoselective microbial reduction of carbamic acid esters has been employed in the total synthesis of the HIV protease inhibitor Atazanavir, indicating the significant role of these compounds in medicinal chemistry and drug development (Patel, Chu, & Mueller, 2003).
Catalytic and Chemical Transformations
Carbamic acid derivatives, such as Carbamic acid 2-trimethylsilylethyl ester, serve as valuable reagents in organic synthesis. They are used as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Material Synthesis
Carbamic acid esters are also key intermediates in the synthesis of materials like tolylenediisocyanate. Their synthesis process involves alkoxycarbonylation of diamines with various carbonates, followed by pyrolysis to yield the desired isocyanates (Aso & Baba, 2003). This indicates the role of carbamic acid derivatives in the development of industrial materials and chemicals.
Antimicrobial Applications
Carbamic acid derivatives are also explored for their antimicrobial properties. For example, certain carbamic acid ethyl esters exhibit significant in vitro antimicrobial activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Zanatta et al., 2006).
Bioorganic Chemistry
In bioorganic chemistry, carbamic acid esters are investigated as inhibitors of specific enzymes. For instance, N-(2-Oxo-3-oxetanyl)carbamic acid esters are studied as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), which are potential therapeutic agents for treating pain and inflammation (Ponzano et al., 2014).
特性
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-6-11-8(13)7-15-12-9(14)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVVWDXOJMSSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
